Rosuvastatin EP Impurity A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

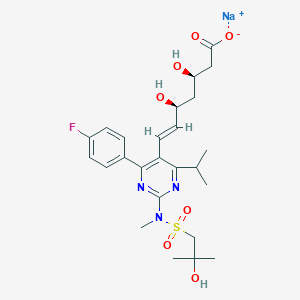

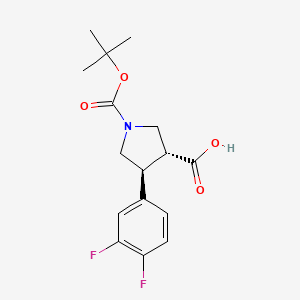

Rosuvastatin EP Impurity A: , also known as S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin Sodium Salt, is an impurity of Rosuvastatin. Rosuvastatin is a selective and competitive inhibitor of HMG-CoA reductase, an enzyme involved in the synthesis of cholesterol. This impurity is often found in commercial preparations of Rosuvastatin and is monitored to ensure the purity and efficacy of the pharmaceutical product .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Rosuvastatin EP Impurity A involves several steps. One method includes the addition of a 5% lime acetate aqueous solution to an aqueous solution of a precursor compound under room temperature. The mixture is stirred for 30 minutes, followed by filtration and vacuum drying at 50°C to obtain the white solid impurity .

Industrial Production Methods: Industrial production methods for Rosuvastatin and its impurities typically involve total synthesis approaches or modifications of naturally occurring products. These processes often produce a range of organic substances, including impurities, which are controlled and monitored during manufacturing and storage .

Analyse Des Réactions Chimiques

Types of Reactions: Rosuvastatin EP Impurity A undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. These reactions can lead to the formation of different degradation products, such as lactones and epoxides .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can induce hydrolysis, leading to the formation of lactones.

Oxidation: Oxidative conditions can produce epoxide impurities, which have potential genotoxicity.

Photolytic Degradation: Exposure to light can cause photolytic degradation, resulting in various degradation products.

Major Products Formed: The major products formed from these reactions include hydroxy lactone impurities, dehydroxy lactone degradants, and epoxide impurities .

Applications De Recherche Scientifique

Chemistry: Rosuvastatin EP Impurity A is used in analytical chemistry to develop and validate methods for the detection and quantification of impurities in pharmaceutical formulations. Techniques such as ultra-high-performance liquid chromatography (UHPLC) are employed to achieve chemo-selective analysis of Rosuvastatin and its impurities .

Biology and Medicine: In biological and medical research, this compound is studied to understand its potential effects on human health. This includes investigating its role in the stability and efficacy of Rosuvastatin as a cholesterol-lowering agent .

Industry: In the pharmaceutical industry, controlling and monitoring impurities like this compound is crucial for ensuring the quality and safety of Rosuvastatin products. This involves rigorous testing and validation of manufacturing processes .

Mécanisme D'action

Rosuvastatin EP Impurity A, as an impurity of Rosuvastatin, does not have a direct mechanism of action. Rosuvastatin itself works by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This inhibition reduces the production of mevalonic acid from HMG-CoA, leading to a decrease in cholesterol levels and an increase in the expression of LDL receptors on hepatocyte membranes .

Comparaison Avec Des Composés Similaires

- Rosuvastatin EP Impurity B

- Rosuvastatin EP Impurity C

- Rosuvastatin EP Impurity D

Comparison: Rosuvastatin EP Impurity A is unique in its structure and formation compared to other impurities. While all these impurities are related to the degradation and synthesis of Rosuvastatin, each has distinct chemical properties and potential effects on the stability and efficacy of the pharmaceutical product .

Conclusion

This compound plays a significant role in the quality control of Rosuvastatin formulations. Understanding its preparation methods, chemical reactions, and scientific applications is essential for ensuring the safety and efficacy of Rosuvastatin as a cholesterol-lowering agent. Continuous research and monitoring are necessary to manage and mitigate the potential impacts of this impurity on human health.

Propriétés

Formule moléculaire |

C25H33FN3NaO7S |

|---|---|

Poids moléculaire |

561.6 g/mol |

Nom IUPAC |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H34FN3O7S.Na/c1-15(2)22-20(11-10-18(30)12-19(31)13-21(32)33)23(16-6-8-17(26)9-7-16)28-24(27-22)29(5)37(35,36)14-25(3,4)34;/h6-11,15,18-19,30-31,34H,12-14H2,1-5H3,(H,32,33);/q;+1/p-1/b11-10+;/t18-,19-;/m1./s1 |

Clé InChI |

SAJBJIWJMPHQAY-QKPRLWPNSA-M |

SMILES isomérique |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O.[Na+] |

SMILES canonique |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B13349384.png)

![4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13349392.png)

![3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)

![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)